

Neuropeptide S receptor 1 (NPSR1) gene

structure and variants

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An In-depth Technical Guide to the **Neuropeptide S** Receptor 1 (NPSR1) Gene: Structure, Variants, and Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

The **Neuropeptide S** receptor 1 (NPSR1), a G protein-coupled receptor (GPCR), has emerged as a significant target in a variety of physiological and pathological processes. Activated by its endogenous ligand, **Neuropeptide S** (NPS), NPSR1 is implicated in the modulation of anxiety, fear, arousal, and inflammatory responses. Genetic variations within the NPSR1 gene have been linked to a spectrum of conditions, including asthma, inflammatory bowel disease, and panic disorders.[1][2][3] This technical guide provides a comprehensive overview of the NPSR1 gene structure, its key variants, the intricate signaling pathways it governs, and detailed experimental protocols for its study. This document is intended to serve as a core resource for researchers and professionals in drug development seeking to understand and target the NPS-NPSR1 system.

NPSR1 Gene Structure

The human NPSR1 gene is located on the short arm of chromosome 7 at position 14.3.[4] It is a complex gene that gives rise to multiple transcript variants through alternative splicing, leading to several protein isoforms.[3]



Genomic Organization

The genomic architecture of the NPSR1 gene consists of multiple exons and introns. The exact number of exons can vary between different transcript variants, with some reports indicating up to 11 exons.[3] Detailed information on the exon-intron boundaries for various transcripts can be retrieved from genomic databases.

Table 1: Human NPSR1 Gene Locus and Transcript Details

Feature	Description		
Gene Symbol	NPSR1		
Aliases	GPRA, GPR154, PGR14, VRR1[4]		
Chromosomal Location	7p14.3[4]		
Genomic Coordinates (GRCh38.p14)	Chr7: 34,658,218 - 34,878,332[3]		
Ensembl ID	ENSG00000187258[5]		
NCBI Gene ID	387129[3][5]		
UniProtKB/Swiss-Prot ID	Q6W5P4[5][6]		
Number of Transcript Variants	Multiple variants exist, leading to different protein isoforms.[3]		

NPSR1 Gene Variants

Polymorphisms within the NPSR1 gene, particularly single nucleotide polymorphisms (SNPs), have been extensively studied for their association with various diseases and traits. These variants can influence receptor expression, ligand binding, and signal transduction efficiency.

Functional Single Nucleotide Polymorphisms (SNPs)

Several functional SNPs have been identified within the coding and regulatory regions of the NPSR1 gene. The most widely studied is rs324981, which results in an amino acid change from asparagine to isoleucine at position 107 (Asn107lle).[1]

Table 2: Key Functional SNPs in the Human NPSR1 Gene



SNP ID	Allele Change	Amino Acid Change	Functional Consequence	Associated Phenotypes/Di seases
rs324981	A > T	Asn107lle	The T-allele (Ile107) is a gain- of-function variant, leading to higher receptor surface expression and increased agonist potency. [7]	Associated with panic disorders, increased anxiety sensitivity, and altered fear responses.[1] Also linked to asthma and inflammatory bowel disease.
rs2530547	G > A	Promoter region (-103)	The A-allele is associated with significantly reduced luciferase expression in reporter assays and lower NPSR1 mRNA levels.[2]	Implicated in inflammatory conditions due to altered receptor expression.[2]
rs34705969	G > T	Cys197Phe	The T-allele (197Phe) is a loss-of-function variant.[7]	May modulate susceptibility to inflammatory diseases.
rs727162	C > G	Arg241Ser	Associated with quantitative differences in NPS-induced transcriptional profiles.[7]	Contributes to the complex genetic risk for NPSR1- associated disorders.



NPSR1 Signaling Pathways

NPSR1 is a canonical GPCR that couples to multiple G proteins, primarily G α s and G α q, to initiate downstream signaling cascades.[8] This dual coupling allows for the integration of diverse cellular signals and physiological responses.

Gαs-cAMP Pathway

Upon binding of NPS, NPSR1 can activate the Gαs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[9] cAMP then acts as a second messenger to activate Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression.

Gαq-PLC-Ca²⁺ Pathway

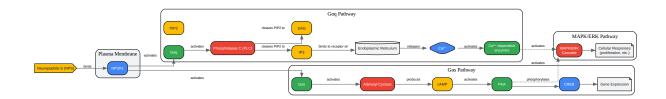
Alternatively, NPSR1 activation can engage the G α q protein, which activates phospholipase C (PLC).[8] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²+) into the cytoplasm.[8][10] This increase in intracellular Ca²+ can activate various calcium-dependent enzymes and signaling pathways.

Downstream MAPK/ERK Pathway

Both the Gαs and Gαq pathways can converge on the activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) cascade.[11] This pathway is crucial for regulating cellular processes such as proliferation, differentiation, and survival.

Diagram of NPSR1 Signaling Pathways





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Caption: NPSR1 signaling cascade upon NPS binding.

Experimental Protocols

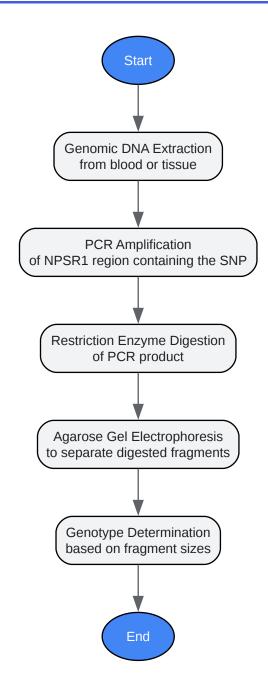
This section provides detailed methodologies for key experiments used to investigate NPSR1 gene structure, variants, and function.

Genotyping of NPSR1 SNPs by PCR-RFLP

This protocol describes the genotyping of NPSR1 variants using Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP), a cost-effective and reliable method for SNP detection.[12]

Experimental Workflow for PCR-RFLP





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Caption: Workflow for NPSR1 SNP genotyping by PCR-RFLP.

Methodology:

• Genomic DNA Extraction: Isolate high-quality genomic DNA from whole blood, saliva, or tissue samples using a commercially available kit (e.g., QIAamp DNA Blood Mini Kit, Qiagen) according to the manufacturer's instructions.



- Primer Design: Design PCR primers flanking the SNP of interest. For RFLP, the SNP must either create or abolish a restriction enzyme recognition site. If not, mismatched primers can be used to introduce a site.[13][14]
- · PCR Amplification:
 - Set up a 25 μL PCR reaction containing:
 - 100 ng genomic DNA
 - 1X PCR buffer
 - 200 µM dNTPs
 - 0.5 μM of each forward and reverse primer
 - 1.25 U Taq DNA polymerase
 - Perform PCR with the following cycling conditions (example):
 - Initial denaturation: 95°C for 5 minutes
 - 35 cycles of:
 - Denaturation: 95°C for 30 seconds
 - Annealing: 55-65°C for 30 seconds (optimize for specific primers)
 - Extension: 72°C for 30-60 seconds (depending on amplicon size)
 - Final extension: 72°C for 5 minutes
- Restriction Digestion:
 - \circ In a new tube, mix 10 μ L of the PCR product with 1X restriction buffer and 5-10 units of the appropriate restriction enzyme.
 - Incubate at the optimal temperature for the enzyme (usually 37°C) for 1-3 hours.



- · Agarose Gel Electrophoresis:
 - Prepare a 2-3% agarose gel containing a fluorescent dye (e.g., ethidium bromide or SYBR Safe).
 - Load the digested PCR products and a DNA ladder into the wells.
 - Run the gel at 100V for 45-60 minutes.[15]
- Genotype Analysis: Visualize the DNA fragments under UV light. The pattern of digested and undigested fragments will determine the genotype (homozygous for one allele, homozygous for the other, or heterozygous).

NPSR1 mRNA Expression Analysis by qRT-PCR

Quantitative real-time PCR (qRT-PCR) is a sensitive method to measure the expression levels of NPSR1 mRNA in different tissues or under various experimental conditions.[16]

Methodology:

- RNA Extraction and cDNA Synthesis:
 - Extract total RNA from cells or tissues using a suitable method (e.g., TRIzol reagent or RNeasy Kit, Qiagen).
 - Assess RNA quality and quantity using a spectrophotometer.
 - Synthesize first-strand cDNA from 1 μg of total RNA using a reverse transcription kit with oligo(dT) or random primers.[11]
- qRT-PCR:
 - Design or obtain validated qPCR primers for NPSR1 and a stable housekeeping gene (e.g., GAPDH, ACTB).
 - Prepare a reaction mix containing:
 - 1X SYBR Green Master Mix



- 0.5 μM of each primer
- Diluted cDNA template
- Perform qPCR with a typical program:
 - Initial denaturation: 95°C for 10 minutes
 - 40 cycles of:
 - Denaturation: 95°C for 15 seconds
 - Annealing/Extension: 60°C for 1 minute
- Include a melt curve analysis at the end to verify product specificity.
- Data Analysis:
 - Determine the cycle threshold (Ct) values for NPSR1 and the housekeeping gene.
 - \circ Calculate the relative expression of NPSR1 using the $\Delta\Delta$ Ct method.

Functional Characterization of NPSR1 Variants

HEK293 cells are commonly used for the heterologous expression of GPCRs like NPSR1 due to their high transfection efficiency and robust growth.[17][18][19]

Methodology:

- Cell Culture: Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.[20]
- Plasmid Construction: Clone the cDNA of different NPSR1 variants into a mammalian expression vector (e.g., pcDNA3.1).
- Transfection:



- Seed HEK293 cells in 6-well plates or 96-well plates to reach 70-80% confluency on the day of transfection.
- For each well of a 6-well plate, prepare a transfection mix with 2 μg of plasmid DNA and a suitable transfection reagent (e.g., Lipofectamine 2000 or PEI) in serum-free medium, following the manufacturer's protocol.[21]
- Incubate the cells with the transfection complex for 4-6 hours, then replace with fresh growth medium.
- Allow 24-48 hours for receptor expression before performing functional assays.

This assay measures the increase in intracellular calcium concentration following NPSR1 activation, reflecting $G\alpha q$ pathway engagement.[10][22][23]

Methodology:

- Cell Preparation: Plate NPSR1-expressing HEK293 cells in a black, clear-bottom 96-well plate.
- Dye Loading:
 - Wash the cells with Hank's Balanced Salt Solution (HBSS).
 - Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in HBSS for 30-60 minutes at 37°C.
- Signal Detection:
 - Wash the cells to remove excess dye.
 - Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
 - Establish a baseline fluorescence reading.
 - Inject NPS at various concentrations and immediately measure the change in fluorescence over time.



 Data Analysis: The peak fluorescence intensity corresponds to the extent of calcium mobilization. Plot the dose-response curve to determine the EC₅₀ of NPS for each NPSR1 variant.

This assay quantifies the production of cAMP to assess Gas pathway activation.[24][25][26]

Methodology:

- Cell Stimulation:
 - Culture NPSR1-expressing HEK293 cells in a 96-well plate.
 - Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes to prevent cAMP degradation.
 - Stimulate the cells with different concentrations of NPS for 15-30 minutes at 37°C.
- cAMP Measurement:
 - Lyse the cells.
 - Measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits) according to the manufacturer's instructions.
- Data Analysis: Generate a dose-response curve by plotting cAMP levels against NPS concentration to calculate the EC₅₀ for each NPSR1 variant.

Conclusion

The **Neuropeptide S** receptor 1 is a multifaceted GPCR with significant implications for human health and disease. Its complex gene structure, numerous functional variants, and dual signaling capabilities present both challenges and opportunities for therapeutic intervention. The detailed methodologies provided in this guide offer a robust framework for researchers to further unravel the complexities of the NPS-NPSR1 system and to accelerate the development of novel therapeutics targeting this important receptor.



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